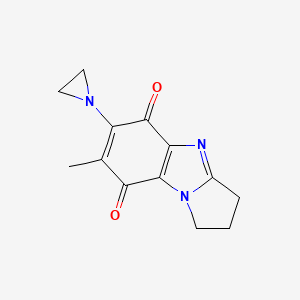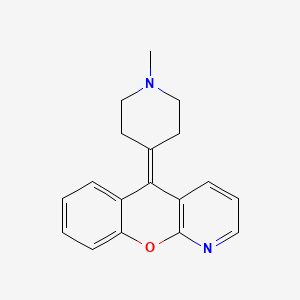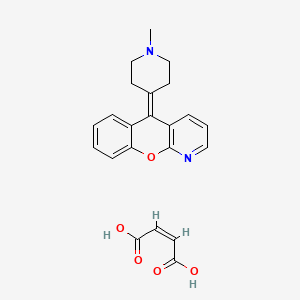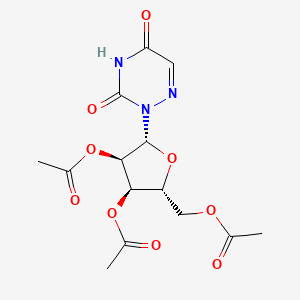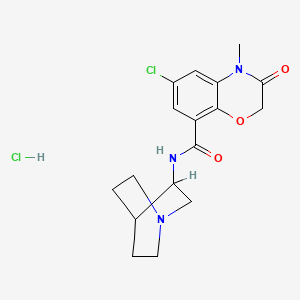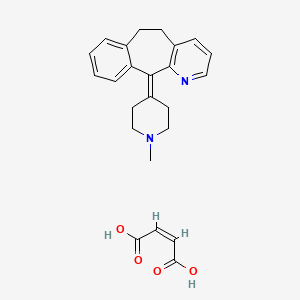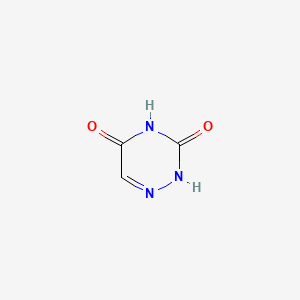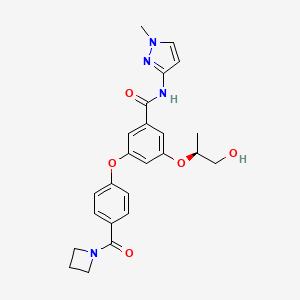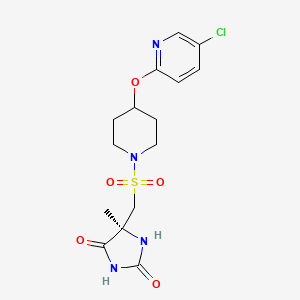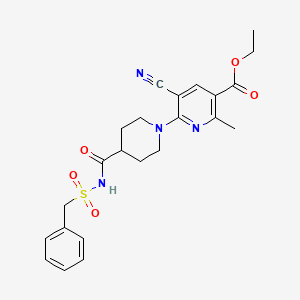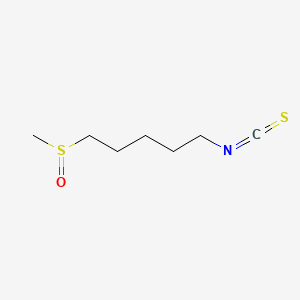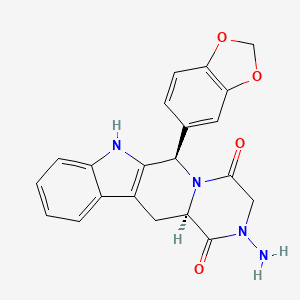
Aminotadalafil
Vue d'ensemble
Description
Amino Tadalafil is a chemical compound that is an analogue of tadalafil, a well-known phosphodiesterase type 5 inhibitor. It is primarily used in the treatment of erectile dysfunction. Amino Tadalafil has been identified as an illegal adulterant in some dietary supplements marketed for erectile dysfunction . The compound has a molecular formula of C21H18N4O4 and a molecular weight of 390.39 .
Applications De Recherche Scientifique
Amino Tadalafil has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of Aminotadalafil is phosphodiesterase 5 (PDE5) . PDE5 is an enzyme found primarily in the smooth muscle of the corpus cavernosum, a tissue that plays a crucial role in erectile function .
Mode of Action
This compound works by selectively inhibiting PDE5 . This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP) to 5′-GMP . PDE5 inhibitors like this compound are similar in structure to cGMP and competitively bind to PDE5, inhibiting cGMP hydrolysis . This enhances the effects of nitric oxide (NO), a molecule that promotes smooth muscle relaxation, thus prolonging an erection .
Biochemical Pathways
The inhibition of PDE5 by this compound affects the cGMP-dependent pathway . By preventing the degradation of cGMP, this compound prolongs the action of cGMP. This leads to a series of downstream effects, including the relaxation of smooth muscle tissue in the corpus cavernosum .
Result of Action
The primary result of this compound’s action is the prolongation of an erection . By inhibiting PDE5 and enhancing the effects of NO, this compound promotes the relaxation of smooth muscle tissue in the corpus cavernosum. This facilitates the inflow of blood, thereby aiding in the maintenance of an erection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as certain herbal or dietary supplements, can potentially interact with this compound . Additionally, factors such as pH and temperature could potentially affect the stability and activity of this compound.
Analyse Biochimique
Biochemical Properties
Aminotadalafil interacts with the enzyme phosphodiesterase 5 (PDE5), which is primarily found in the smooth muscle of the corpus cavernosum . PDE5 selectively cleaves and degrades cyclic guanosine monophosphate (cGMP) to 5′-GMP . This compound, being structurally similar to cGMP, competitively binds to PDE5 and inhibits cGMP hydrolysis . This enhances the effects of nitric oxide (NO), resulting in the prolongation of an erection .
Cellular Effects
This compound influences cell function by interacting with PDE5, an enzyme found primarily in the smooth muscle of the corpus cavernosum . By inhibiting PDE5, this compound enhances the effects of NO, leading to the relaxation of smooth muscle cells . This results in increased blood flow to certain areas of the body, improving exercise capacity in men and women .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PDE5, inhibiting the enzyme’s ability to degrade cGMP . This leads to an increase in cGMP levels, enhancing the effects of NO. The increased NO levels then activate guanylate cyclase, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The elevated cGMP levels, in turn, lead to the relaxation of smooth muscle cells .
Metabolic Pathways
Given its structural similarity to tadalafil, it is likely that this compound undergoes similar metabolic processes .
Méthodes De Préparation
The synthesis of aminotadalafil involves several steps. One common method includes the activation of tadalafil through an oximation reaction to form tadalafil-oxime. This intermediate is then coupled with carrier proteins using the active ester method. The reaction involves anhydrous tetrahydrofuran, dicyclohexylcarbodiimide, and N-hydroxysuccinimide
Analyse Des Réactions Chimiques
Amino Tadalafil undergoes various chemical reactions, including:
Oxidation: Amino Tadalafil can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Amino Tadalafil can undergo substitution reactions, particularly at the amino group, to form various analogues. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Comparaison Avec Des Composés Similaires
Amino Tadalafil is similar to other phosphodiesterase type 5 inhibitors like sildenafil, vardenafil, and tadalafil. it is unique due to its specific molecular structure, which includes an amino group that differentiates it from other analogues . This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction.
Vardenafil: Similar to sildenafil but with a different molecular structure.
Tadalafil: The parent compound of aminotadalafil, known for its longer half-life and duration of action.
Propriétés
IUPAC Name |
(2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJGAVIWMPOOJ-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191896 | |
| Record name | Aminotadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385769-84-6 | |
| Record name | Aminotadalafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385769-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminotadalafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385769846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminotadalafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOTADALAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY501QO030 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


